Research suggests that 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide may act as an inverse agonist for RORC2. Inverse agonists bind to a receptor and block its natural function or even induce the opposite effect. In the case of RORC2, this could potentially have therapeutic applications in conditions where RORC2 activity is excessive.()
Studies have explored the potential use of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide in various diseases where RORC2 activity might be a contributing factor. These include:
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a synthetic compound that acts as a selective inverse agonist for the retinoic acid receptor-related orphan receptor C2 (RORC2). This receptor is implicated in various autoimmune diseases due to its role in regulating the production of interleukin-17 (IL-17), a pro-inflammatory cytokine. The compound is characterized by its complex structure, featuring a cyano group, a benzamide moiety, and a pyrrolopyridine framework, which contribute to its biological activity and selectivity against other related receptors like RORA and RORB .
IPR-429 acts as an inverse agonist for RORC2. Unlike agonists which activate the receptor, inverse agonists bind to the receptor and prevent the natural agonist from exerting its effect []. In the case of RORC2, this leads to decreased production of interleukin-17 (IL-17), a key proinflammatory cytokine involved in autoimmune diseases [].
Studies suggest that IPR-429 binds to a specific pocket in the ligand binding domain of RORC2, inducing a conformational change that hinders the interaction with natural coactivators, thereby preventing the transcription of IL-17 genes [].
3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has demonstrated significant biological activity as an inverse agonist of RORC2. In preclinical studies, it effectively reduced IL-17 production in T helper 17 cells, which are crucial in the pathogenesis of autoimmune diseases. The compound has shown good oral bioavailability and metabolic stability, making it a promising candidate for therapeutic applications in treating conditions such as psoriasis and other inflammatory disorders .
The synthesis of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves several key steps:
These steps require careful control of reaction conditions to optimize yield and purity .
The primary application of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide lies in its potential use as a therapeutic agent for autoimmune diseases. Its ability to selectively inhibit IL-17 production positions it as a candidate for treating conditions such as:
Furthermore, its selectivity for RORC2 over other nuclear receptors may reduce side effects associated with broader-spectrum immunosuppressants .
Interaction studies have shown that this compound binds effectively to RORC2, leading to a conformational change that stabilizes the receptor in an inactive state. Molecular docking simulations suggest that specific interactions between the compound's functional groups and amino acid residues within the receptor's binding pocket are crucial for its potency and selectivity. These studies highlight the importance of structural features in determining biological activity and guide further optimization efforts .
Several compounds share structural similarities with 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide and exhibit varying degrees of activity against RORC2 or related receptors. Notable examples include:
Compound Name | Structure Features | Biological Activity |
---|---|---|
SR1078 | Contains benzoxazepine moiety | Agonist for RORα and RORγ |
PF-06747711 | Similar pyrrolopyridine structure | Selective RORγt inverse agonist |
GSK2981278 | Indole-based structure | Modulates IL-17 production |
These compounds differ primarily in their structural components and binding affinities, highlighting the unique design of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide that enhances its selectivity and efficacy against RORC2 compared to others .
3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a complex heterocyclic compound featuring multiple distinct structural motifs [2]. The molecule contains a pyrrolo[2,3-b]pyridine core scaffold, which serves as the central structural framework [2]. This core is substituted at the 1-position with a methyl group and at the 4-position with a trifluoromethyl group [1] [5]. The 3-position bears a 1-isobutyrylpiperidin-4-yl substituent, while the 5-position is functionalized with a 3-cyanobenzamide moiety [2] [5].
The pyrrolo[2,3-b]pyridine scaffold represents a bicyclic heteroaromatic system where a pyrrole ring is fused to a pyridine ring at the 2,3-positions [2]. The presence of the trifluoromethyl group at the 4-position significantly influences the electronic properties of this heterocyclic system [2]. The piperidine ring adopts a chair conformation and is connected to the core through a carbon-carbon bond at the 3-position of the pyrrolo[2,3-b]pyridine [2]. The isobutyryl group provides an acyl substituent on the piperidine nitrogen, contributing to the molecule's overall three-dimensional structure [2].
The benzamide portion of the molecule features a cyano group at the meta position relative to the amide functionality [2]. This cyano substituent plays a crucial role in the compound's binding properties and functional activity [2]. The amide bond connecting the benzene ring to the pyrrolo[2,3-b]pyridine core exhibits a specific torsional angle that deviates from planarity due to steric constraints [2].
The molecular formula of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is C₂₆H₂₆F₃N₅O₂ [1] [3] [5]. The compound has a molecular weight of 497.51 grams per mole [1] [3] [6]. The presence of three fluorine atoms from the trifluoromethyl group contributes significantly to the molecular mass and influences the compound's physicochemical characteristics [2].
The compound is assigned the Chemical Abstracts Service registry number 1892576-58-7 [1] [3] [5]. The International Union of Pure and Applied Chemistry name for this compound is 3-cyano-N-[1-methyl-3-[1-(2-methylpropanoyl)piperidin-4-yl]-4-(trifluoromethyl)pyrrolo[2,3-b]pyridin-5-yl]benzamide [5] [6].
The compound exhibits significant lipophilic character with a measured logarithm of distribution coefficient at physiological pH of 3.7 [2]. This lipophilicity value places the molecule in a range that is favorable for membrane permeability while maintaining aqueous solubility for biological applications [2]. The trifluoromethyl substituent contributes substantially to this lipophilic character, increasing the logarithm of distribution coefficient by approximately 1.7 units compared to the corresponding methyl analogue [2].
The compound demonstrates good metabolic stability in human liver microsomes with a clearance rate of less than 8 microliters per minute per milligram of protein [2]. This favorable metabolic profile represents a significant improvement over earlier structural analogues that exhibited much higher clearance rates [2]. The metabolic stability is attributed to specific structural modifications that avoid the main metabolic sites while preserving biological activity [2].
Solubility characteristics show that the compound is soluble in dimethyl sulfoxide at concentrations of 2 milligrams per milliliter, producing clear solutions [6]. The compound exhibits limited water solubility, which is consistent with its lipophilic nature [9]. This solubility profile is typical for compounds in this chemical class and supports the compound's suitability for biological evaluation [9].
The compound demonstrates favorable stability characteristics under standard storage conditions [3] [6]. Recommended storage conditions include maintaining the compound in a dry environment at temperatures between 2 to 8 degrees Celsius [3] [6]. Under these conditions, the compound maintains its integrity and purity for extended periods [3].
The presence of the trifluoromethyl group contributes to the compound's chemical stability by providing resistance to metabolic degradation [2]. This electron-withdrawing group influences the electronic distribution within the molecule, affecting both its stability and biological activity [2]. The compound exhibits stability in various organic solvents commonly used in pharmaceutical research, including dimethyl sulfoxide and acetonitrile [6] [10].
Physical appearance of the compound is described as a white to beige powder, indicating good solid-state stability [3] [6]. The compound maintains its crystalline form under normal laboratory conditions, which is important for reproducible biological testing and analytical characterization [3].
The development of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involved extensive exploration of structural analogues and isomers [2]. The pyrrolo[2,3-b]pyridine core can be varied by changing the position and nature of the nitrogen atoms within the bicyclic system [2]. Alternative heterocyclic cores that have been investigated include pyrrolo[3,2-b]pyridine, pyrrolo[2,3-c]pyridine, and pyrrolo[3,2-d]pyrimidine scaffolds [2].
The 4-position substituent on the pyrrolo[2,3-b]pyridine core has been systematically varied to include methyl, isopropyl, methoxy, and trifluoromethyl groups [2]. Each of these substitutions produces distinct compounds with different physicochemical properties and biological activities [2]. The trifluoromethyl variant represents the optimal substitution pattern for this position [2].
Structural analogues with different piperidine amide substituents have been synthesized and evaluated [2]. These include compounds with methyl, ethyl, isopropyl, cyclopropyl, cyclobutyl, cyclopentyl, and cyclohexyl groups replacing the isobutyryl substituent [2]. The structure-activity relationships for these analogues demonstrate that the size and hydrophobic nature of this substituent significantly influence biological potency [2].
The benzamide portion of the molecule has also been subject to structural modification [2]. Analogues with different substitution patterns on the benzene ring, including methoxy, fluoro, chloro, and methyl substituents, have been prepared and characterized [2]. The 3-cyano substitution pattern represents the optimal configuration for this portion of the molecule [2].
Computational analysis of torsional energy profiles provides critical insights into the conformational preferences of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide [2]. The rotation around the C4-C5-N-C dihedral angle, which connects the pyrrolo[2,3-b]pyridine core to the benzamide substituent, exhibits distinct energy barriers and minima [2]. The trifluoromethyl substituent at the 4-position significantly influences this torsional profile compared to other substituents [2].
The energy profile for the trifluoromethyl-substituted compound shows that the bound conformation observed in crystallographic studies requires minimal energetic penalty [2]. The trifluoromethyl group creates an unfavorable dipole interaction with the amide carbonyl when the molecule adopts certain conformations, thereby favoring the biologically active conformation [2]. This conformational bias represents a key design feature that enhances the compound's biological activity [2].
Computational modeling indicates that the trifluoromethyl group imparts a rotational barrier that is intermediate between hydrogen and larger alkyl substituents [2]. The calculated energy difference between conformational states shows that the trifluoromethyl substitution provides optimal energetic preferences for the bioactive conformation [2]. This analysis explains the superior potency observed for the trifluoromethyl analogue compared to other 4-position substituents [2].
Detailed conformational analysis of 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide reveals the three-dimensional arrangement that is critical for its biological function [2]. The molecule adopts a specific conformation where the benzamide substituent is oriented at a dihedral angle of approximately 113 degrees relative to the pyrrolo[2,3-b]pyridine plane [2]. This non-planar arrangement is essential for optimal binding to the target receptor [2].
The piperidine ring system adopts a chair conformation with the isobutyryl substituent in an equatorial position [2]. The piperidine ring is positioned at a dihedral angle of 133 degrees relative to the pyrrolo[2,3-b]pyridine core [2]. This specific geometric arrangement is stabilized by the 4-trifluoromethyl substituent, which influences the conformational preferences of the entire molecule [2].
Conformational analysis indicates that the 4-trifluoromethyl group not only affects the orientation of the benzamide substituent but also influences the preferred conformation of the piperidine ring [2]. The trifluoromethyl substituent creates a conformational restriction that favors the bioactive form of the molecule [2]. This conformational control represents a sophisticated design strategy that maximizes the compound's biological effectiveness while maintaining favorable physicochemical properties [2].